Bromfenac sodium
Overview
Description
Bromfenac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily in ophthalmic solutions for the treatment of postoperative ocular inflammation and pain following cataract surgery . It is marketed under various brand names such as Bromday, Prolensa, and Xibrom .
Synthesis Analysis
The synthesis of Bromfenac Sodium involves adding ethanol, sodium hydroxide, and 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one into a pressurized reactor. The mixture undergoes a closed stirring reaction at 90°C, followed by cooling and pH adjustment with hydrochloric acid. The product is then decolorized, filtered, and crystallized to obtain Bromfenac Sodium .
Molecular Structure Analysis
Bromfenac Sodium has a molecular formula of C15H12BrNO3 and a molecular weight of 356.151 g/mol . It is soluble in water, methanol, and aqueous bases, and insoluble in chloroform and aqueous acids .
Chemical Reactions Analysis
As an NSAID, Bromfenac Sodium works by inhibiting prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes. It preferably acts on COX-2 and only has a low affinity for COX-1 .
Physical And Chemical Properties Analysis
Bromfenac Sodium is a solid substance with a characteristic odor . It has a melting point range of 284 to 286 °C .
Scientific Research Applications
Ophthalmic Applications
Bromfenac sodium, primarily used in ophthalmology, is a selective cyclooxygenase-2 inhibitor applied topically. Its potent anti-inflammatory effects are beneficial in various ophthalmic conditions:
Postoperative Inflammation and Pain in Cataract Surgery : Approved by the FDA, bromfenac sodium effectively reduces postoperative inflammation and ocular pain following cataract surgery. It may surpass steroids in reestablishing the blood–aqueous barrier (Carreño et al., 2012).
Refractive Surgery and Allergic Conjunctivitis : Its utility extends to refractive surgery and allergic conjunctivitis treatment, though not effective in dry eye conditions. Bromfenac also plays a role in inhibiting intraoperative miosis during cataract surgery (Carreño et al., 2012).
Choroidal Neovascularization and Ocular Oncology : Its applications in choroidal neovascularization and potentially in ocular oncology highlight its versatility in ophthalmology (Carreño et al., 2012).
Safety Profile : Studies indicate that bromfenac sodium is safe concerning corneal sensitivity and tear secretion, affirming its suitability in subjects with a normal ocular surface condition (Yanai et al., 2013).
Pharmacological Properties
Bromfenac sodium demonstrates a range of pharmacological properties:
Analgesic and Anti-inflammatory Activity : It exhibits substantial analgesic and anti-inflammatory properties, being more potent than several other NSAIDs in various assays. Its effectiveness in inhibiting prostaglandin synthesis contributes to these properties (Sancilio et al., 1987).
Intraoperative Miosis Prevention : Bromfenac sodium effectively maintains intraoperative pupil dilation and inhibits prostaglandin E2 during femtosecond laser-assisted cataract surgery (Chenhui et al., 2017).
Other Medical Conditions
Beyond ophthalmology, bromfenac sodium finds application in various medical conditions:
Treatment of Diabetic Macular Edema : Topical bromfenac demonstrates potential in reducing macular edema in patients with newly diagnosed diabetic macular edema, indicating its role beyond purely anti-inflammatory applications (Pinna et al., 2017).
Noninfectious Uveitis : Bromfenac 0.09% shows promise in treating macular edema secondary to noninfectious uveitis, offering an alternative therapeutic approach with a safe side effect profile (Saade et al., 2021).
Safety And Hazards
Bromfenac Sodium may inhibit platelet aggregation and prolong bleeding time. It may cause increased bleeding of ocular tissues when used in conjunction with ocular surgery . It is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes . Prolonged use of Bromfenac Sodium eye drops may increase the risk of very serious side effects of the eye .
properties
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGMQJYAFHESD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrNNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273981 | |
Record name | Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70273981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromfenac sodium | |
CAS RN |
91714-93-1 | |
Record name | Bromfenac sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70273981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMFENAC SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X8YF771OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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